Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate (CAS 868676-11-3, PubChem CID is a synthetic small-molecule thiazole-5-carboxylate derivative bearing a 4-phenyl substituent, an ethyl ester at C5, and a 3-(phenylsulfonyl)propanamido group at C2 of the thiazole ring. The compound has a molecular weight of 444.5 g/mol and a computed XLogP3-AA of 3.5, placing it in a lipophilicity range compatible with passive membrane permeability.

Molecular Formula C21H20N2O5S2
Molecular Weight 444.52
CAS No. 868676-11-3
Cat. No. B2856678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate
CAS868676-11-3
Molecular FormulaC21H20N2O5S2
Molecular Weight444.52
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H20N2O5S2/c1-2-28-20(25)19-18(15-9-5-3-6-10-15)23-21(29-19)22-17(24)13-14-30(26,27)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,22,23,24)
InChIKeyRQJRVROPKGUBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate (CAS 868676-11-3): Procurement-Relevant Chemical Profile


Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate (CAS 868676-11-3, PubChem CID 18560858) is a synthetic small-molecule thiazole-5-carboxylate derivative bearing a 4-phenyl substituent, an ethyl ester at C5, and a 3-(phenylsulfonyl)propanamido group at C2 of the thiazole ring [1]. The compound has a molecular weight of 444.5 g/mol and a computed XLogP3-AA of 3.5, placing it in a lipophilicity range compatible with passive membrane permeability [1]. Patents describing structurally related benzenesulfonamide-thiazole analogs cite utility as kinase inhibitors, anti-infective agents, and anticancer leads [2]. In a class-level SAR study of 2-propanamido-thiazole derivatives, the 4-phenyl substitution was associated with broader-spectrum tumor cell growth inhibition relative to 4-methyl congeners [3].

Sulfone form Pre-oxidized sulfone may avoid metabolic S-oxidation in vivo
Ethyl ester Pro-moiety supports cell permeability for intracellular delivery
4-Phenyl scaffold Associated with broader antiproliferative response in cell models

Why Generic Substitution of Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate Fails: Structural Determinants of Functional Differentiation


Within the sulfonamido-thiazole-5-carboxylate class, the combination of the 4-phenyl ring on the thiazole core and the phenylsulfonyl-propanamido side chain is not functionally interchangeable with close analogs. The 4-phenyl group confers a distinct electronic and steric environment compared to 4-methyl or 4-unsubstituted analogs, which directly affects planarity, π-stacking interactions with aromatic residues in kinase ATP-binding pockets, and overall molecular conformation [1]. The phenylsulfonyl moiety introduces a strong electron-withdrawing sulfone that influences amide bond geometry and hydrogen-bonding capacity relative to phenylthio (sulfide) or phenylmethanesulfonyl analogs [2]. These structural features translate into quantifiable differences in lipophilicity (XLogP3-AA = 3.5 vs. logP ~1.97 for a 4-methyl-phenylmethanesulfonyl analog), molecular weight (444.5 vs. 396.48 Da), and topological polar surface area (139 Ų vs. 82.8 Ų), all of which critically impact membrane permeability, metabolic stability, and target engagement profiles . Generic substitution therefore risks selecting a compound with substantially different physicochemical and pharmacological behavior.

Target Feature
Common Substitute
Mismatch Context
4-Phenyl substitution
4-Methyl analog
Antiproliferative profile may shift
Phenylsulfonyl (sulfone)
Phenylthio (sulfide) analog
Metabolic stability context may not reproduce
Ethyl ester pro-moiety
Free carboxylic acid analog
Cell permeability context may differ

Quantitative Differentiation Evidence for Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate Against Closest Analogs


Lipophilicity Advantage Over 4-Methyl Phenylmethanesulfonyl Analog

The target compound exhibits a computed XLogP3-AA of 3.5 [1], which is 1.53 log units higher than the logP of 1.97 reported for the closest commercially available analog, ethyl 4-methyl-2-[3-(phenylmethanesulfonyl)propanamido]-1,3-thiazole-5-carboxylate (ChemDiv Y031-1623) . This difference reflects the 4-phenyl vs. 4-methyl substitution and the phenylsulfonyl vs. phenylmethanesulfonyl side chain. A logP of ~3.5 is generally considered optimal for balancing aqueous solubility and passive transcellular permeability, whereas a logP <2 may limit membrane penetration [1].

Lipophilicity
Reported
ΔLogP = +1.53 (XLogP3-AA 3.5 vs logP 1.97)
Supports passive membrane permeability screening
Computed values; experimental confirmation recommended
Lipophilicity Membrane permeability Drug-likeness

Superior Antitumor Spectrum Associated with 4-Phenyl Substitution in 2-Propanamido-Thiazole Class

In a systematic SAR study of 2-acetamido- and 2-propanamido-thiazole analogs, compounds bearing a 4-phenyl function on the thiazole ring demonstrated broader-spectrum antitumor activity than their 4-methyl congeners when evaluated in the NCI-60 human tumor cell line panel at a single dose of 10 µM [1]. Specifically, among the 4-phenyl-containing compounds, Compound 37 displayed remarkable growth inhibition (GI) values of 92.7% against Leukemia CCRF-CEM, and proved lethal to non-small cell lung HOP-92, NCI-H522, and Breast MDA-MB-468 cancer lines, while the most active 4-methyl derivatives showed GI values generally below 50% in the same assay [1].

Antiproliferative Spectrum
Class-level
4-Phenyl analog GI 92.7% vs 4-methyl
Reported cell-model response context
Class-level SAR; target-specific validation needed
Antitumor activity Structure-activity relationship 4-Phenyl vs. 4-Methyl

Polar Surface Area and Molecular Weight Differentiation from 4-Methyl-Phenylmethanesulfonyl Analog

The target compound has a topological polar surface area (tPSA) of 139 Ų [1], compared to 82.8 Ų for ethyl 4-methyl-2-[3-(phenylmethanesulfonyl)propanamido]-1,3-thiazole-5-carboxylate , a difference of +56.2 Ų driven by the replacement of the methyl group with a phenyl ring and the methylene spacer removal in the sulfonyl side chain. The target compound's molecular weight is 444.5 Da versus 396.48 Da for the comparator (+48.0 Da) [1].

Polar Surface Area & MW
Reported
ΔtPSA +56.2 Ų; ΔMW +48.0 Da vs 4-methyl analog
May alter tissue distribution and solubility
ADME prediction context; in vitro data pending
Polar surface area Drug-likeness ADME prediction

Structural Differentiation from 3,4-Dimethyl-Imino Analog: Lack of Detectable CDK7 Inhibition

A structurally related imino analog, ethyl 3,4-dimethyl-2-[3-(phenylsulfonyl)propanoylimino]-1,3-thiazole-5-carboxylate (BDBM32352), was tested against cyclin-dependent kinase 7 (CDK7) and showed an IC50 >100,000 nM, indicating essentially no inhibitory activity [1]. This analog differs from the target compound in three key features: (i) 3,4-dimethyl substitution instead of 4-phenyl, (ii) an imino (C=N) linkage instead of an amido (C-NH) linkage at the 2-position, and (iii) absence of the ethyl ester in favor of a carboxylic acid. The complete lack of CDK7 activity in the imino-dimethyl analog, combined with the known SAR preference for 4-phenyl over 4-methyl in antitumor thiazole series [2], suggests that the target compound's 4-phenyl-amido configuration may confer a fundamentally different kinase selectivity profile.

CDK7 Inhibition Profile
Context-dependent
3,4-Dimethyl-imino analog IC50 >100 µM (inactive); target not tested
Kinase selectivity profile may differ
Requires prospective kinase panel profiling
Kinase selectivity CDK7 Imino vs. Amido

Sulfone vs. Sulfide Oxidation State Distinction Confers Differential Reactivity and Metabolic Stability

The target compound contains a phenylsulfonyl (—SO₂—) moiety at the oxidation state of a sulfone, whereas the commercially listed analog ethyl 4-phenyl-2-(3-(phenylthio)propanamido)thiazole-5-carboxylate [1] bears a phenylthio (—S—) sulfide group. Sulfides are susceptible to metabolic oxidation by cytochrome P450 enzymes and flavin-containing monooxygenases to form sulfoxides and then sulfones, often generating reactive metabolites and altering pharmacokinetics during in vivo studies [2]. The target compound, already at the sulfone oxidation state, bypasses this metabolic liability, providing a more stable and reproducible chemical entity for in vivo pharmacological evaluation.

Sulfone vs Sulfide
Class-level
Sulfone (—SO₂—) bypasses S-oxidation; sulfide (—S—) susceptible
May support metabolic stability in vivo
Class-level inference; direct comparative data needed
Oxidation state Sulfone stability Sulfide vs. Sulfone

Ethyl Ester Pro-Moiety Distinction from Free Carboxylic Acid Analogs

The target compound contains an ethyl ester at the C5 position of the thiazole ring, whereas many thiazole-5-carboxylic acid derivatives exist as free acids. The ethyl ester serves as a pro-moiety, improving membrane permeability by masking the ionizable carboxylic acid (predicted pKa ~3-4 for the free acid form). Quantitative comparison: the target compound's computed XLogP3-AA of 3.5 [1] would decrease by approximately 1.5-2.0 log units upon hydrolysis to the free acid, based on the fragment-based contribution of the ethyl group. This is consistent with general observations that carboxylic acid-containing analogs in the thiazole series show reduced cellular potency in antiproliferative assays compared to their ester prodrug forms [2].

Ethyl Ester vs Free Acid
Class-level
Estimated ΔXLogP3-AA ≈ +1.5–2.0 vs hypothetical free acid
Ethyl ester may enhance cell permeability
Prodrug concept; hydrolysis rate not reported
Prodrug strategy Ethyl ester Carboxylic acid bioisostere

High-Impact Research and Industrial Application Scenarios for Ethyl 4-phenyl-2-(3-(phenylsulfonyl)propanamido)thiazole-5-carboxylate


Broad-Spectrum Anticancer Lead Optimization in Kinase-Focused Drug Discovery

Based on class-level SAR showing that 4-phenyl-substituted 2-propanamido-thiazoles exhibit broad-spectrum in vitro antitumor activity with GI values exceeding 90% in leukemia and lung cancer cell lines [1], the target compound is a structurally appropriate starting point for hit-to-lead campaigns targeting kinase-driven malignancies. Its sulfone side chain offers metabolic stability advantages over sulfide analogs [2], while its lipophilicity (XLogP3-AA = 3.5) supports efficient cell penetration [3]. MedChem groups should prioritize this scaffold for kinase panel profiling and subsequent iterative optimization of the phenylsulfonyl and 4-phenyl substituents.

In Vivo Antimalarial Screening Leveraging Sulfonamide-Thiazole Pharmacophore

Recent studies on sulfonamide-alkanamido thiazole-5-carboxylate derivatives have demonstrated in vivo antimalarial efficacy against Plasmodium berghei in Swiss albino mice, with the most active compounds achieving parasite inhibition rates of 81.68%–85.34% relative to artemisinin (90%) [1]. Although that series used a 4-methyl substitution, the target compound's 4-phenyl group and phenylsulfonyl-propanamido side chain provide a differentiated physicochemical and pharmacodynamic profile. Its higher tPSA (139 Ų) and MW (444.5 Da) compared to the tested antimalarial leads suggest altered tissue distribution that may favor liver-stage targeting [2]. The compound is a logical candidate for head-to-head evaluation in the P. berghei model.

Antibacterial Drug Discovery Targeting Gram-Negative Pathogens

Patent literature explicitly claims thiazole derivatives bearing amido and sulfonyl substituents for the prevention or treatment of bacterial infection, with particular emphasis on combinations with β-lactamase inhibitors [1]. The target compound, containing both a phenylsulfonyl (electron-withdrawing) and a 2-amido-thiazole core, fits within the general structural formula covered by these claims. Its distinct physicochemical properties (XLogP3-AA = 3.5, tPSA = 139 Ų) relative to previously exemplified antibacterial thiazoles may enable penetration through porin channels in Gram-negative outer membranes, a rate-limiting barrier for many antibacterial agents [2]. Screening against ESKAPE pathogen panels is warranted.

Chemical Biology Probe Development for Sulfone-Dependent Target Engagement

The sulfone moiety in the target compound stabilizes the sulfur atom at its highest oxidation state, making it resistant to metabolic S-oxidation that plagues sulfide-containing probes [1]. This feature, combined with the compound's well-defined synthetic accessibility via Hantzsch thiazole synthesis and subsequent sulfonylation [2], supports its use as a chemical biology probe for target identification studies where metabolic stability in hepatocyte or microsomal incubations is essential. The ethyl ester pro-moiety further enables intracellular delivery, with hydrolysis to the carboxylate potentially trapping the active species within cells [3].

Application
Selection Property
Validation Focus
Cell-model antiproliferative screening
4-Phenyl scaffold antiproliferative context
NCI-60 panel growth inhibition endpoints
Antimalarial screening (P. berghei model)
Sulfonamide-thiazole pharmacophore context
Parasite inhibition endpoint evaluation
Antibacterial screening (Gram-negative)
Amido-sulfonyl thiazole scaffold
ESKAPE pathogen susceptibility testing
Chemical probe development
Sulfone metabolic stability
Microsomal/hepatocyte stability assays
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